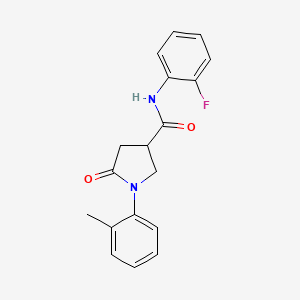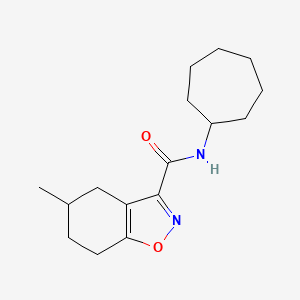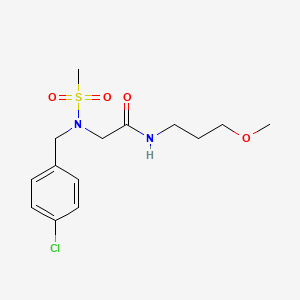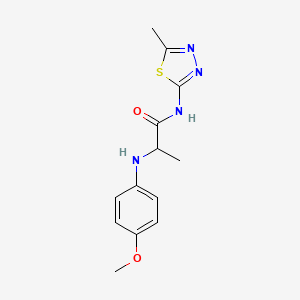
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of the 5-lipoxygenase-activating protein (FLAP), which is a key enzyme involved in the production of leukotrienes.
Mécanisme D'action
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme, which is responsible for the activation of 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that catalyzes the production of leukotrienes from arachidonic acid. By inhibiting the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme, the production of leukotrienes is reduced, leading to a decrease in inflammation.
Biochemical and physiological effects:
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to have a significant impact on the levels of leukotrienes in various tissues and cells. The compound has been shown to reduce the levels of leukotrienes in the lungs, which can help alleviate the symptoms of asthma and COPD. The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has also been shown to reduce the levels of leukotrienes in the gut, which can help alleviate the symptoms of IBD.
Avantages Et Limitations Des Expériences En Laboratoire
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying the role of leukotrienes in various diseases. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor. One potential direction is the development of new and more potent N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the role of leukotrienes in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the safety and efficacy of the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor in humans.
Applications De Recherche Scientifique
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to reduce the production of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-6-2-5-9-16(12)21-11-13(10-17(21)22)18(23)20-15-8-4-3-7-14(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPANVVUQMRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4723169.png)

![3-(3,4-dimethylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723179.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)
![5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4723202.png)



![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)